molecular formula C18H19N3O2S B1450830 5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B1450830
M. Wt: 341.4 g/mol
InChI Key: PXJZRFLBUBYEPV-UHFFFAOYSA-N
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Description

FL-411, also known as Bromodomain-containing protein 4 inhibitor 1, is a potent and selective inhibitor of Bromodomain-containing protein 4. It has an inhibitory concentration (IC50) of 0.43 micromolar for Bromodomain-containing protein 4. This compound is primarily used in scientific research for its ability to induce autophagy-associated cell death by blocking the interaction between Bromodomain-containing protein 4 and AMP-activated protein kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FL-411 involves several steps, including the formation of the core structure and the introduction of functional groups. The key steps include:

    Formation of the core structure: This involves the cyclization of a precursor molecule to form the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one core.

    Introduction of functional groups: Functional groups such as hydroxyl and methyl groups are introduced through various chemical reactions, including nucleophilic substitution and oxidation.

Industrial Production Methods

Industrial production of FL-411 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

FL-411 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in FL-411 can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols from ketones or aldehydes.

    Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of FL-411 with different functional groups, which can be used for further research and development .

Scientific Research Applications

FL-411 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bromodomain-containing protein 4 and its effects on various biochemical pathways.

    Biology: Employed in cell biology research to investigate the role of Bromodomain-containing protein 4 in cell proliferation and autophagy.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly breast cancer, due to its ability to induce autophagy-associated cell death.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting Bromodomain-containing protein 4

Comparison with Similar Compounds

FL-411 is unique in its high selectivity and potency as a Bromodomain-containing protein 4 inhibitor. Similar compounds include:

FL-411 stands out due to its specific inhibition of Bromodomain-containing protein 4 and its ability to induce autophagy-associated cell death, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-9-6-11(7-10(2)15(9)22)16-19-17(23)14-12-4-5-21(3)8-13(12)24-18(14)20-16/h6-7,22H,4-5,8H2,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJZRFLBUBYEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 2
Reactant of Route 2
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 3
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 4
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 5
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 6
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

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